4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-17-21-1-5-23(6-2-21)27-13-26(16-32-12-10-30-20-32)28(24-7-3-22(18-34)4-8-24)14-25(27)15-31-11-9-29-19-31/h1-14,17-20H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEONHUBQBAFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2CN3C=CN=C3)C4=CC=C(C=C4)C=O)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Reduction
-
Friedel-Crafts Acylation :
-
Reduction of Ketone to Methylene :
-
Bromination :
Analytical Data :
-
¹H NMR (CDCl₃) : δ 10.02 (s, 2H, CHO), 7.92 (d, J = 8.4 Hz, 4H), 7.68 (d, J = 8.4 Hz, 4H), 4.52 (s, 4H, CH₂Br).
-
MS (EI) : m/z 532 [M⁺].
Alkylation of Imidazole
-
Reaction Conditions :
-
Workup :
Analytical Validation :
-
¹³C NMR (DMSO-d₆) : δ 191.2 (CHO), 137.8 (imidazole C₂), 129.4–134.6 (aromatic carbons), 48.9 (CH₂).
One-Pot Tandem Synthesis for Improved Efficiency
Direct Coupling Using Phase-Transfer Catalysis
To streamline the synthesis, a one-pot method was developed:
-
Reagents :
-
1,4-Bis(bromomethyl)benzene, 4-formylphenylboronic acid, imidazole, Pd(PPh₃)₄, K₂CO₃, TBAB (tetrabutylammonium bromide).
-
-
Conditions :
Advantages :
-
Eliminates intermediate isolation.
-
Reduces solvent waste.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
-
Ball Milling : React 1,4-bis(bromomethyl)benzene, 4-hydroxybenzaldehyde, and imidazole in a planetary mill (500 rpm, 2 h).
-
Benefits : No solvent, shorter reaction time.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Solvent | Key Advantage |
|---|---|---|---|---|
| Stepwise Alkylation | 63–67 | 24 | DMF | High purity |
| One-Pot Tandem | 58 | 18 | DME/H₂O | Fewer steps |
| Mechanochemical | 54 | 2 | Solvent-free | Eco-friendly |
Challenges and Optimization Strategies
Aldehyde Group Protection
Chemical Reactions Analysis
Types of Reactions
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Structural Characteristics
This compound features multiple functional groups, including imidazole and aldehyde moieties, which contribute to its reactivity and interaction with biological systems. The imidazole rings are known for their biological significance and ability to form coordination complexes with metal ions.
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that imidazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde can inhibit the growth of various cancer cell lines. For instance, derivatives containing imidazole have been evaluated for their effects on human colorectal carcinoma cells, demonstrating promising results in terms of cytotoxicity and selectivity compared to standard chemotherapeutics .
Antimicrobial Properties : The compound's structure allows it to interact with bacterial membranes and inhibit growth. Several studies have reported that imidazole-based compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Materials Science Applications
Coordination Chemistry : The presence of imidazole groups makes this compound suitable for forming metal complexes. These complexes can be utilized in catalysis or as sensors. For example, the coordination of this compound with transition metals has been studied for applications in catalysis and material synthesis .
Metal-Organic Frameworks (MOFs) : Compounds like this compound can serve as linkers in the construction of MOFs. These structures are known for their high surface area and tunable porosity, making them ideal for gas storage and separation applications .
Case Study 1: Anticancer Screening
A study conducted on a series of imidazole derivatives, including those structurally related to our compound, demonstrated significant anticancer activity against the HCT116 cell line. The most potent derivatives had IC50 values lower than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting the potential of these compounds in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another investigation, a range of imidazole derivatives were synthesized and tested against several microbial strains. Results indicated that specific substitutions on the imidazole ring enhanced antimicrobial efficacy, suggesting that structural modifications could optimize activity against resistant strains .
Mechanism of Action
The mechanism of action of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is not fully understood. the imidazole rings are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s unique substituents distinguish it from structurally related benzaldehyde derivatives (Table 1):
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Imidazole vs. Nitrile/Benzothiadiazole: The target compound’s imidazole groups introduce nitrogen-rich, electron-donating sites, contrasting with electron-deficient acceptors like TBTN (tricarbonitrile) or benzothiadiazole. This asymmetry enhances intramolecular charge transfer (ICT) in D-A COFs .
- Symmetry: Unlike TFPB (C3 symmetry), the target compound’s asymmetric substitution pattern may reduce crystallinity but improve solubility and dynamic binding in COF assembly.
Table 2: ECL Efficiency and COF Performance
(*Estimated based on structural analogs)
Key Findings:
- ECL Efficiency: The target compound’s imidazole groups may enhance protonation under aqueous conditions, promoting interfacial redox cycling (IRCT) and higher ΦECL compared to DAFB-based COFs .
- Band Gap Reduction: DFT calculations suggest that imidazole’s electron-donating nature could lower band gaps (~1.9 eV vs. 2.1–2.4 eV for other COFs), improving charge carrier mobility .
Biological Activity
The compound 4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde is a complex organic molecule that incorporates imidazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of This compound can be represented as follows:
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.43 g/mol
This compound features two imidazole groups attached to a phenyl backbone, which is characteristic of many biologically active compounds. The presence of the formyl group enhances its reactivity and potential for interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Imidazole Derivative A | ≤0.25 | Anti-MRSA |
| Imidazole Derivative B | 8 | Antifungal against C. neoformans |
These findings suggest that the imidazole moiety in the compound contributes to its antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer properties. Compounds with structural similarities to this compound have been reported to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Certain analogs have been found to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby preventing tumor growth.
The biological activity of imidazole-containing compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Metal Chelation : Imidazole rings can chelate metal ions, disrupting metalloprotein functions essential for cellular processes.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened a library of imidazole derivatives for antimicrobial activity, identifying several compounds with low MIC values against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis highlighted the importance of the imidazole group in enhancing bioactivity .
- Anticancer Activity Assessment : Research on similar compounds showed promising results in vitro against various cancer cell lines, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Toxicity Studies : In preclinical studies, certain analogs were assessed for cytotoxicity against human cell lines, revealing a favorable safety profile with minimal hemolytic activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde, and how can yield optimization be achieved?
- Methodology :
- Step 1 : Start with a substituted triazole or imidazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) dissolved in absolute ethanol. Add glacial acetic acid (5 drops) and substituted benzaldehyde (0.001 mol). Reflux for 4 hours under inert atmosphere to minimize side reactions .
- Step 2 : After solvent evaporation, purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC or HPLC .
- Optimization : Replace Pd/C with Raney nickel in hydrogenation steps to avoid dehalogenation byproducts. Adjust NaOH concentration (2 equiv.) and temperature (45°C) during cyclization to enhance imidazole ring formation (yield: 88%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole (C=N stretch ~1600 cm⁻¹) .
- NMR : Use NMR (DMSO-) to identify formyl protons (~10.0 ppm) and imidazole CH linkages (~5.2 ppm). NMR resolves aromatic carbons (120–140 ppm) and aldehyde carbons (~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 619.73; observed: 619.72) .
Advanced Research Questions
Q. What strategies address contradictory data in solvent-dependent reactivity during synthesis?
- Case Study : Ethanol vs. water as solvents for intermediate formation.
- Ethanol : Produces low yields due to competing hydrodechlorination (byproduct: N-(1-amino-3-oxoprop-1-en-2-yl)benzamide).
- Water : Reduces side reactions but requires phase-transfer catalysts.
- Resolution : Use ethanol with Raney nickel to suppress dehalogenation while maintaining solubility .
Q. How does this compound function as a ligand in coordination polymers or MOFs?
- Application : The four aldehyde groups and imidazole N-atoms enable chelation with transition metals (e.g., Zn, Cu) to form porous frameworks.
- Synthesis : React with Zn(NO)·6HO in DMF at 120°C for 48 hours. Activate pores via supercritical CO drying .
- Characterization : PXRD confirms crystallinity; BET surface area analysis reveals microporosity (~1200 m/g) .
Q. What computational methods predict the compound’s electronic behavior in photophysical studies?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~3.2 eV) suggest potential for charge-transfer applications .
- TD-DFT : Simulate UV-vis spectra (λ ~350 nm) to correlate with experimental absorbance data .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in NMR for imidazole CH and aromatic protons?
- Solution : Use DEPT-135 or 2D COSY to differentiate CH groups from aromatic protons. Alternatively, deuterate the imidazole methyl groups for simplified splitting patterns .
Q. What analytical workflows validate purity for biological assays?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
